molecular formula C9H18INO B14355494 Trimethyl-[(2-oxocyclopentyl)methyl]azanium;iodide CAS No. 93226-89-2

Trimethyl-[(2-oxocyclopentyl)methyl]azanium;iodide

Cat. No.: B14355494
CAS No.: 93226-89-2
M. Wt: 283.15 g/mol
InChI Key: XGYPQXHXWPLYIF-UHFFFAOYSA-M
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Description

Trimethyl-[(2-oxocyclopentyl)methyl]azanium;iodide is a quaternary ammonium compound with a unique structure that includes a cyclopentyl ring with an oxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl-[(2-oxocyclopentyl)methyl]azanium;iodide typically involves the reaction of a cyclopentanone derivative with trimethylamine and methyl iodide. The reaction proceeds through the formation of an intermediate, which is then quaternized by methyl iodide to yield the final product. The reaction conditions often include:

    Solvent: Polar solvents like methanol or ethanol.

    Temperature: Mild to moderate temperatures (25-60°C).

    Catalysts: Sometimes, a base like sodium hydroxide is used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production by controlling parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Trimethyl-[(2-oxocyclopentyl)methyl]azanium;iodide undergoes several types of chemical reactions, including:

    Oxidation: Can be oxidized to form various oxo derivatives.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions include:

    Oxidation: Oxo derivatives with varying degrees of oxidation.

    Reduction: Alcohol derivatives.

    Substitution: Compounds with different functional groups replacing the iodide ion.

Scientific Research Applications

Trimethyl-[(2-oxocyclopentyl)methyl]azanium;iodide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its role in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty chemicals and as a phase transfer catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Trimethyl-[(2-oxocyclopentyl)methyl]azanium;iodide involves its interaction with biological membranes and enzymes. The quaternary ammonium group allows it to interact with negatively charged sites on cell membranes, potentially disrupting membrane integrity and leading to antimicrobial effects. Additionally, it can act as a phase transfer catalyst, facilitating the transfer of reactants between different phases in a reaction.

Comparison with Similar Compounds

Similar Compounds

  • Trimethylsulfonium iodide
  • Tetramethylammonium iodide
  • Trimethylphosphonium iodide

Uniqueness

Trimethyl-[(2-oxocyclopentyl)methyl]azanium;iodide is unique due to the presence of the oxocyclopentyl group, which imparts distinct chemical properties compared to other quaternary ammonium compounds. This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various applications.

Properties

CAS No.

93226-89-2

Molecular Formula

C9H18INO

Molecular Weight

283.15 g/mol

IUPAC Name

trimethyl-[(2-oxocyclopentyl)methyl]azanium;iodide

InChI

InChI=1S/C9H18NO.HI/c1-10(2,3)7-8-5-4-6-9(8)11;/h8H,4-7H2,1-3H3;1H/q+1;/p-1

InChI Key

XGYPQXHXWPLYIF-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CC1CCCC1=O.[I-]

Origin of Product

United States

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